![molecular formula C19H15FO5 B2697094 (Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-57-7](/img/structure/B2697094.png)
(Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
Scientific Research Applications
RNA Interference (RNAi) Therapeutics
RNAi therapeutics are gaining prominence due to their ability to regulate gene expression. Chemical modifications of oligonucleotides enhance their drug-like properties. The safety profile of 2′-deoxy-2′-fluoro (2′-F) nucleotides was assessed when used in short interfering RNAs (siRNAs) conjugated to an N-acetylgalactosamine (GalNAc) ligand for targeted delivery to hepatocytes. These modified nucleotides allow for metabolically stabilized therapeutic GalNAc–siRNAs with favorable potency and prolonged duration of activity, enabling low-dose and infrequent dosing .
Enhanced Pairing Affinity in RNA Molecules
The compound’s 2′-fluoro modification contributes to improved pairing affinity in RNA molecules. Recent evaluations of 2′-F-RNA, along with other modifications, demonstrated enhanced efficacy in vitro and in vivo. These findings are particularly relevant for applications involving RNA-based therapies .
Alternative to DNA in Biomedical and Electronic Fields
The non-biological 2′-deoxy-2′-fluoro-arabinonucleic acid (2′F-ANA) serves as a valid alternative to DNA. Its higher resistance to hydrolysis and nuclease degradation makes it suitable for biomedical and electronic applications .
properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO5/c1-2-23-18(21)11-24-13-7-8-14-16(10-13)25-17(19(14)22)9-12-5-3-4-6-15(12)20/h3-10H,2,11H2,1H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNSIPDOQROLGJ-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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